![molecular formula C14H8N6O3 B11037783 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037783.png)
7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a fused triazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile derivative under oxidative conditions . Another approach includes the use of hydrazonoyl chlorides with thiouracil derivatives, followed by a thermal retro Diels-Alder reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, thiouracil, and various oxidizing agents such as NaOCl and MnO2 . Reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Biological Studies: The compound is used in studies related to its anti-inflammatory and neuroprotective properties.
Chemical Biology: It serves as a scaffold for the development of multi-target ligands and receptor probes.
Mechanism of Action
The mechanism of action of 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and are used in drug design.
Uniqueness
7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group and fused ring system make it a versatile scaffold for further chemical modifications and biological studies .
Properties
Molecular Formula |
C14H8N6O3 |
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Molecular Weight |
308.25 g/mol |
IUPAC Name |
11-(2-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H8N6O3/c21-13-9-7-15-14-16-8-17-19(14)10(9)5-6-18(13)11-3-1-2-4-12(11)20(22)23/h1-8H |
InChI Key |
UBNAUMLQMAQCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)[N+](=O)[O-] |
Origin of Product |
United States |
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